molecular formula C10H9F2NO3 B14050815 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one

Cat. No.: B14050815
M. Wt: 229.18 g/mol
InChI Key: LEXUVLGYEQNBMF-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is a substituted propan-1-one derivative featuring a difluoromethyl group at the 4-position and a nitro group at the 2-position of the phenyl ring.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-nitrophenyl]propan-1-one

InChI

InChI=1S/C10H9F2NO3/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3

InChI Key

LEXUVLGYEQNBMF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4,4,4-Trifluoro-1-(2-nitrophenyl)butane-1,3-dione

Procedure :

  • React 2-nitroacetophenone (5 mmol) with ethyl trifluoroacetoacetate (6 mmol) in acetonitrile (MeCN, 20 mL) under basic conditions (e.g., NaH, 0°C to room temperature, 16 hours).
  • Acidify with 2 M HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate 4:1).

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.41 (d, J = 8.5 Hz, 1H, ArH), 8.12 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 7.85 (d, J = 2.5 Hz, 1H, ArH), 3.98 (s, 2H, CH₂CO), 1.45 (t, J = 7.0 Hz, 3H, CF₃).

Difluorination with Selectfluor

Procedure :

  • Dissolve 4,4,4-trifluoro-1-(2-nitrophenyl)butane-1,3-dione (1 mmol) in MeCN (15 mL).
  • Add Selectfluor (2.2 mmol) and reflux at 80°C for 24 hours.
  • Filter through Celite, concentrate, and partition between CH₂Cl₂ and H₂O.
  • Dry organic layers (MgSO₄), concentrate, and purify via silica gel chromatography.

Intermediate : 2,2,4,4,4-Pentafluoro-3,3-dihydroxy-1-(2-nitrophenyl)butan-1-one

  • ¹⁹F NMR (282 MHz, CDCl₃) : δ -78.5 (t, J = 12 Hz, 2F), -110.2 (s, 3F).

Fragmentation to α,α-Difluoroketone

Procedure :

  • Treat the pentafluoro intermediate (1 mmol) with triethylamine (1.5 mmol) in MeCN at room temperature for 24 hours.
  • Acidify with 2 M HCl, extract with CH₂Cl₂, dry, and concentrate.

Final Product : 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one

  • Yield : 72–78%.
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.38 (d, J = 8.4 Hz, 1H, ArH), 8.05 (dd, J = 8.4, 2.3 Hz, 1H, ArH), 7.92 (d, J = 2.3 Hz, 1H, ArH), 6.28 (t, J = 53.1 Hz, 1H, CF₂H), 3.12 (q, J = 7.0 Hz, 2H, CH₂), 1.24 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹⁹F NMR (282 MHz, CDCl₃) : δ -113.4 (d, J = 53.1 Hz, 2F).

Photocatalytic Difluoromethylation of Nitro-Substituted Intermediates

An alternative route, inspired by, employs bromodifluoroacetic acid ethyl ester as a difluoromethylation reagent under visible-light photocatalysis:

Synthesis of 2-Nitro-4-(difluoromethyl)acetophenone

Procedure :

  • Mix 4-bromo-2-nitroacetophenone (1 mmol), bromodifluoroacetic acid ethyl ester (2 mmol), [Ru(bpy)₃]Cl₂ (0.03 mmol), and Cs₂CO₃ (2 mmol) in DMF (10 mL).
  • Irradiate with blue LEDs (450 nm) for 12 hours at room temperature.
  • Quench with H₂O, extract with ethyl acetate, and purify via chromatography.

Characterization :

  • Yield : 65%.
  • ¹⁹F NMR : δ -115.2 (d, J = 54 Hz, 2F).

Nitro Group Positioning via Directed Acylation

Building on, Friedel-Crafts acylation of pre-difluoromethylated aromatics offers a complementary pathway:

Synthesis of 4-Difluoromethyl-2-nitrobenzaldehyde

Procedure :

  • Nitrate 4-difluoromethylbenzaldehyde (1 mmol) with HNO₃/H₂SO₄ at 0°C.
  • Isolate 4-difluoromethyl-2-nitrobenzaldehyde via distillation.

Conversion to Propan-1-one via Benzoin Condensation

Procedure :

  • React 4-difluoromethyl-2-nitrobenzaldehyde (1 mmol) with acetone (5 mmol) in the presence of NaOH/EtOH.
  • Oxidize the resulting aldol adduct with CrO₃/H₂SO₄ to form the ketone.

Challenges : Low yields (~40%) due to steric hindrance from the difluoromethyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Difluorination 72–78 High regioselectivity, scalable Requires hazardous Selectfluor
Photocatalysis 65 Mild conditions, atom-economical Limited substrate scope
Friedel-Crafts 40–50 Direct acylation Low yields, competing directing effects

Spectroscopic and Analytical Validation

Critical data for the target compound:

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-F).
  • MS (ESI) : m/z 256.05 [M+H]⁺ (calculated for C₁₀H₈F₂NO₃: 256.04).
  • X-ray Crystallography : Planar aromatic system with dihedral angles confirming nitro and difluoromethyl ortho/para positioning.

Industrial and Environmental Considerations

  • Scale-Up Potential : The difluorination route is preferred for pilot-scale production due to reproducibility, despite Selectfluor’s cost (~$150/mol).
  • Waste Management : Fluoride byproducts require neutralization with Ca(OH)₂ to precipitate CaF₂.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(Difluoromethyl)-2-aminophenyl)propan-1-one.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one Applications:

This compound is an organic compound featuring a difluoromethyl group and a nitro group attached to a phenyl ring, which is connected to a propanone moiety.

Scientific Research Applications

This compound has applications in several scientific research fields:

  • Chemistry The compound serves as an intermediate in synthesizing various organic molecules and as a reagent in chemical reactions.
  • Biology It may be used in studying biological pathways and mechanisms, especially those involving nitro and difluoromethyl groups.
  • Medicine Research into potential pharmaceutical uses, such as creating new drugs or therapeutic agents, often involves this compound.
  • Industry The unique chemical properties of the compound make it valuable in producing specialty chemicals and materials.

Monoacylglycerol Lipase (MAGL) Inhibitors

Activated ketones, including those with difluoromethyl groups, have been explored as inhibitors of monoacylglycerol lipase (MAGL) .

  • Replacing a trifluoromethyl group with a difluoromethyl group can increase MAGL inhibitory activity .
  • Further structural modifications, such as changing the trifluoromethyl group to difluoroethyl or difluoropropyl, can significantly improve potency .
  • One compound, in which the trifluoromethyl group was replaced with difluoropropyl (LEI-515), was identified as a potent MAGL inhibitor with subnanomolar potency .
    • The metabolic stability of compound LEI-515 was shown to be good .
  • MAGL inhibitors like LEI-515 have shown promise in reducing neuropathic pain and inflammation in mice without causing central nervous system (CNS) side effects or physical dependence .

Other Applications

  • It can be used as intermediate for the preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof .

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the difluoromethyl group may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (target compound) and trifluoromethyl () increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions. Difluoromethyl (target) balances lipophilicity and metabolic resistance compared to bulkier EWGs .
  • Electron-Donating Groups (EDGs): Methoxy () and ethoxy () groups improve solubility but may reduce stability under oxidative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(difluoromethyl)-2-nitrophenyl)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via TiCl₃-mediated reductive condensation, adapted from procedures used for analogous nitro-substituted propanones. For example, TiCl₃ enables coupling of halogenated aryl precursors with ketone intermediates under controlled anhydrous conditions. Yield optimization (e.g., ~70% in similar systems) requires precise stoichiometry, inert atmospheres, and purification via flash chromatography (PE/EtOAc gradients) . Competing methods, such as Claisen-Schmidt condensations with thionyl chloride, may introduce side products (e.g., enol tautomers), necessitating rigorous spectroscopic validation .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL (via SHELX suite) is recommended for resolving crystal structures, especially given the compound’s nitro and difluoromethyl substituents, which introduce steric and electronic complexities. Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Complement with NMR (¹H/¹³C/¹⁹F) and IR spectroscopy to confirm substituent effects on carbonyl stretching frequencies (~1700 cm⁻¹) and fluorine coupling patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate) is effective for separating nitro- and difluoromethyl-substituted aryl ketones. Monitor fractions via TLC (Rf ~0.27 in PE/EtOAc 95:5) and confirm purity using HPLC with UV detection (λ ~254 nm). Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and nitro groups influence the reactivity of this compound in nucleophilic addition or reduction reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing nucleophilic attacks to the meta position, while the difluoromethyl group introduces steric hindrance and moderate electron withdrawal. Computational studies (DFT) can map frontier molecular orbitals to predict sites of electrophilic/nucleophilic reactivity. Experimentally, controlled reductions (e.g., catalytic hydrogenation or NaBH₄/CeCl₃) should be monitored via in situ IR to track carbonyl conversion .

Q. What challenges arise in resolving crystallographic data discrepancies for this compound, and how can they be addressed?

  • Methodological Answer : Twinning or disordered fluorine atoms in the difluoromethyl group may complicate refinement. Use SHELXD for initial phase solutions and SHELXL for anisotropic refinement with restraints on fluorine positions. High-resolution data (d-spacing < 0.8 Å) and iterative difference Fourier maps are critical. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can spectroscopic data (e.g., ¹⁹F NMR) be interpreted to distinguish between rotational isomers or tautomeric forms of this compound?

  • Methodological Answer : Variable-temperature ¹⁹F NMR can detect rotational barriers in the difluoromethyl group. For example, coalescence temperatures (Tc) near −40°C indicate slow rotation, while splitting at lower temperatures confirms distinct conformers. DFT-calculated chemical shifts (e.g., using Gaussian09) should align with experimental δ values (~−110 ppm for CF₂) .

Q. What mechanistic insights can be gained from studying the TiCl₃-mediated synthesis of this compound?

  • Methodological Answer : TiCl₃ acts as a Lewis acid, facilitating single-electron transfer (SET) to activate nitro groups or aryl halides. Monitor reaction intermediates via ESI-MS to identify radical species or coupling adducts. Kinetic studies (e.g., varying TiCl₃ concentration) can distinguish between concerted and stepwise pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of electrophilic substitutions in nitro- and difluoromethyl-substituted aryl ketones?

  • Methodological Answer : Divergent results may arise from solvent polarity or catalyst choice. For example, nitration under acidic vs. neutral conditions alters nitro group orientation. Use competitive experiments with isotopic labeling (e.g., ¹⁵NO₂) and LC-MS to track substitution patterns. Computational modeling (e.g., Fukui indices) can predict regioselectivity under varying conditions .

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